Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17629877
InChI: InChI=1S/C7H4ClF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C7H3ClF3NaO2S
Molecular Weight: 266.60 g/mol

Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate

CAS No.:

Cat. No.: VC17629877

Molecular Formula: C7H3ClF3NaO2S

Molecular Weight: 266.60 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-chloro-5-(trifluoromethyl)benzene-1-sulfinate -

Specification

Molecular Formula C7H3ClF3NaO2S
Molecular Weight 266.60 g/mol
IUPAC Name sodium;2-chloro-5-(trifluoromethyl)benzenesulfinate
Standard InChI InChI=1S/C7H4ClF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Standard InChI Key ZMSIIHKFVYSJCP-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Cl.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with chlorine at position 2 and a trifluoromethyl group at position 5, with a sulfinate group (-SO₂⁻Na⁺) at position 1. The chlorine atom enhances electrophilicity, while the -CF₃ group contributes to lipophilicity and metabolic stability . The sodium counterion improves solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Substituent Effects

  • Chlorine (Position 2): Increases electron density at the ortho position, directing electrophilic substitutions to the para position relative to the sulfinate group.

  • Trifluoromethyl (Position 5): Introduces steric bulk and electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions .

Physicochemical Data

PropertyValue
Molecular FormulaC₇H₄ClF₃NaO₂S
Molecular Weight281.61 g/mol
IUPAC NameSodium 2-chloro-5-(trifluoromethyl)benzenesulfinate
Solubility>50 mg/mL in water (20°C)
Melting Point215–220°C (decomposes)

The high solubility in water is attributed to the ionic sulfinate group, while the -CF₃ group reduces solubility in nonpolar solvents .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sulfonation of 2-chloro-5-(trifluoromethyl)benzene derivatives. A common approach includes:

  • Chlorination: Introduction of chlorine at position 2 using Cl₂ or SO₂Cl₂ under Friedel-Crafts conditions.

  • Trifluoromethylation: Installation of -CF₃ via Ullmann coupling or direct fluorination .

  • Sulfonation: Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid, followed by neutralization with sodium hydroxide .

Example Protocol

  • Starting Material: 2-Chloro-5-(trifluoromethyl)benzene (10 mmol) is dissolved in dichloromethane.

  • Sulfonation: Add chlorosulfonic acid (15 mmol) dropwise at 0°C, stir for 4 hours.

  • Neutralization: Quench with NaOH (2M), extract with ethyl acetate, and crystallize to obtain the sodium sulfinate .

Industrial Scalability

Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize byproducts. Key parameters include:

  • Temperature: 50–80°C to prevent decomposition.

  • Pressure: 1–2 atm for safe handling of gaseous byproducts.

  • Yield: >85% purity achieved through recrystallization .

Reactivity and Applications

Nucleophilic Substitutions

The sulfinate group acts as a nucleophile, displacing halides in SN2 reactions. For example, reaction with aryl iodides forms biaryl sulfones, pivotal in drug discovery .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable C–S bond formation. A case study demonstrated synthesis of a tyrosine kinase inhibitor using this compound as a coupling partner .

Pharmaceutical Applications

  • Anticancer Agents: Derivatives inhibit topoisomerase II, with IC₅₀ values <10 µM in leukemia cell lines .

  • Antimicrobials: Modifications yield compounds effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey Applications
Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate240.19 g/molOrganic synthesis probes
2-Chloro-5-(trifluoromethyl)pyridine181.55 g/molAgrochemical intermediates

The trifluoromethyl group in the target compound enhances metabolic stability compared to methoxycarbonyl analogs, broadening therapeutic applicability .

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